
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazinium derivatives and has been found to have significant effects on various biological processes.
Wirkmechanismus
The mechanism of action of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves its binding to the P2X3 and P2X2/3 receptors, which are involved in pain and inflammation signaling pathways. By binding to these receptors, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester inhibits the release of neurotransmitters and pro-inflammatory cytokines, leading to its analgesic and anti-inflammatory effects. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain signaling pathways. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in inflammation signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its potency, selectivity, and specificity for P2X3 and P2X2/3 receptors. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, the limitations of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester. One potential direction is the development of novel formulations and delivery systems to improve its solubility and stability. Another direction is the study of its potential therapeutic applications in other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, the study of its potential synergistic effects with other drugs and therapies may lead to the development of more effective treatment options for various diseases.
Synthesemethoden
The synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves the reaction of 1-(10-undecenyl)piperazine with ethyl iodide in the presence of a base. The resulting product is then treated with methyl chloroformate and sodium hydroxide to form the final compound. This method has been reported to have a yield of approximately 50% and has been successfully used in the synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in various research studies.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to have significant effects on pain, inflammation, and cancer. In preclinical studies, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been shown to have potent analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been studied for its potential anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
111560-48-6 |
|---|---|
Produktname |
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester |
Molekularformel |
C19H37IN2O2 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
ethyl 4-methyl-4-undec-10-enylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C19H37N2O2.HI/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4H,1,5-18H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VWMYXHGPBKEULF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
Kanonische SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
Synonyme |
ethyl 4-methyl-4-undec-10-enyl-2,3,5,6-tetrahydropyrazine-1-carboxylat e iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



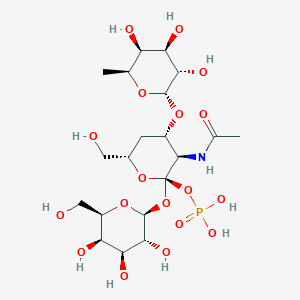

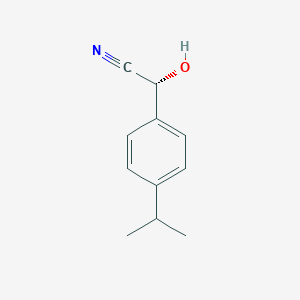
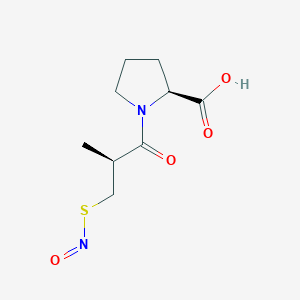
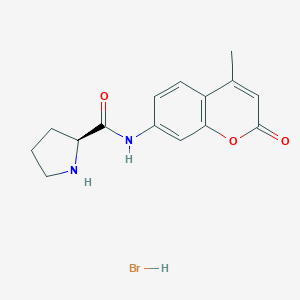


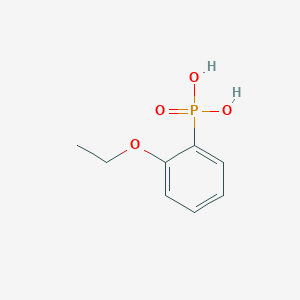

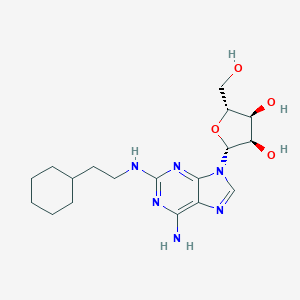
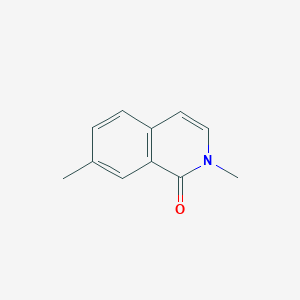


![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)